Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(3,4-dimethoxyphenyl)-

Description

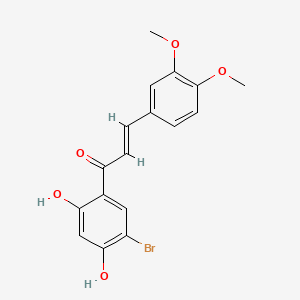

The compound Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(3,4-dimethoxyphenyl)- features a propenone (acrylophenone) backbone with a phenyl ring substituted at positions 2', 4', and 5' by hydroxyl (-OH), hydroxyl (-OH), and bromo (-Br) groups, respectively. Additionally, the 3-position of the acrylophenone is linked to a 3,4-dimethoxyphenyl group. The bromo and methoxy substituents enhance lipophilicity, while the hydroxyl groups contribute to hydrogen bonding and acidity. No direct synthesis or spectral data for this compound are provided in the evidence, but structural analogs offer insights into its behavior.

Properties

CAS No. |

78050-53-0 |

|---|---|

Molecular Formula |

C17H15BrO5 |

Molecular Weight |

379.2 g/mol |

IUPAC Name |

(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H15BrO5/c1-22-16-6-4-10(7-17(16)23-2)3-5-13(19)11-8-12(18)15(21)9-14(11)20/h3-9,20-21H,1-2H3/b5-3+ |

InChI Key |

WLFUUNZIHFWBHM-HWKANZROSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the chalcone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced chalcones.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Acrylophenones are essential intermediates in organic synthesis, particularly in the development of various pharmaceuticals and agrochemicals. The unique functional groups present in acrylophenone derivatives allow for diverse chemical reactions, including:

- Michael Addition Reactions : The acrylophenone structure can undergo Michael addition with nucleophiles, leading to the formation of complex molecules useful in drug development.

- Aldol Condensation : This compound can participate in aldol reactions to build larger carbon frameworks essential for synthesizing natural products.

Medicinal Chemistry

The potential therapeutic applications of acrylophenones are significant. Research has indicated that derivatives of acrylophenone exhibit various biological activities:

- Antioxidant Properties : Studies have shown that acrylophenone derivatives can scavenge free radicals, suggesting potential use as antioxidants in food and pharmaceutical industries.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. For example, compounds similar to acrylophenone have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of acrylophenone derivatives were synthesized and tested against human cancer cell lines. The results indicated that specific modifications to the acrylophenone structure enhanced its cytotoxicity, suggesting a promising avenue for developing new anticancer drugs .

Material Science

Acrylophenones are also explored for their applications in material science:

- Polymerization : Due to their reactive double bonds, acrylophenones can be used as monomers in the production of polymers. These polymers can exhibit unique mechanical properties and thermal stability, making them suitable for various industrial applications.

Recent studies have also explored the use of acrylophenones in environmental chemistry:

- Photodegradation Studies : Research indicates that certain acrylophenone derivatives can act as photosensitizers in the degradation of pollutants under UV light exposure. This application is particularly relevant for developing new methods for wastewater treatment.

Mechanism of Action

The mechanism of action of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The presence of hydroxyl and methoxy groups allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Differences

The target compound’s structural uniqueness lies in its acrylophenone core, which distinguishes it from benzophenones, chromenones, and acetophenones reported in the evidence. Key comparisons include:

6-Bromo-2-(4-Dimethylaminophenyl)-3-hydroxy-4H-chromen-4-one () Core: Chromenone (oxygen-containing heterocycle) vs. acrylophenone (propenone chain). Substituents: Bromo at position 6, hydroxyl at position 3, and a dimethylaminophenyl group at position 2. Synthesis: Prepared via condensation of bromo-acetophenone and aldehyde derivatives, yielding 68% after recrystallization .

Albicanol (2,4-Dihydroxy-6-Methoxy-3,5-Dimethylacetophenone) () Core: Acetophenone vs. acrylophenone. Substituents: Methoxy and methyl groups at positions 6, 3, and 5; dihydroxy at 2 and 3. Implications: Methyl groups in albicanol increase steric hindrance, while the acrylophenone’s 3,4-dimethoxyphenyl group may enhance electron-donating effects .

4'-Bromo-2:4-Dihydroxybenzophenone () Core: Benzophenone (direct ketone-phenyl linkage) vs. acrylophenone (propenone chain). Substituents: Bromo at 4', dihydroxy at 2 and 4. Physical Properties: Melting point 169°C, synthesized via Friedel-Crafts acylation with AlCl₃ in nitrobenzene . Implications: The benzophenone core lacks the propenone’s double bond, reducing conjugation length and altering UV absorption profiles.

Substituent Effects

- Bromo Group: Present in both the target compound and 4'-bromo-2:4-dihydroxybenzophenone, bromine increases molecular weight (~80 g/mol) and lipophilicity (logP). Its electron-withdrawing nature may polarize adjacent hydroxyl groups, affecting acidity .

- Methoxy vs. Hydroxy Groups: The target’s 3,4-dimethoxyphenyl group enhances solubility in organic solvents compared to hydroxyl-rich analogs like albicanol. Methoxy groups also reduce hydrogen bonding capacity relative to hydroxyls .

- Positional Isomerism: The 5'-bromo substituent in the target compound contrasts with 6-bromo in the chromenone derivative (). Position affects steric interactions and electronic distribution in substitution reactions .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Acrylophenone derivatives, particularly those with hydroxyl and methoxy substituents, have garnered attention due to their diverse biological activities. The compound Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(3,4-dimethoxyphenyl)- is notable for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(3,4-dimethoxyphenyl)-

- CAS Number : Not explicitly listed in available databases.

- Molecular Formula : C17H17BrO5

- Molecular Weight : 373.22 g/mol

Mechanisms of Biological Activity

Acrylophenone derivatives exhibit various biological activities primarily through the following mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : Studies indicate that acrylophenones can inhibit the growth of several bacterial strains and fungi.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that acrylophenone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.

Biological Activity Data Table

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant potential of various acrylophenones, it was found that the compound exhibited significant DPPH radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This suggests its potential use in preventing oxidative damage in biological systems.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial effects of 5'-bromo-2',4'-dihydroxy-3-(3,4-dimethoxyphenyl)- revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 3: Anti-cancer Properties

A study focusing on breast cancer cell lines demonstrated that treatment with this acrylophenone derivative led to a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation. This indicates its potential as a chemotherapeutic agent.

Q & A

Q. What synthetic methodologies are commonly employed to introduce bromine substituents into acrylophenone derivatives?

The bromination of aromatic rings in acrylophenone derivatives typically involves electrophilic substitution using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). For regioselective bromination, catalysts such as FeCl₃ or AlCl₃ are critical to direct bromine to specific positions (e.g., para or meta relative to hydroxyl/methoxy groups). For example, bromination of the 3,4-dimethoxyphenyl moiety in related compounds has been achieved using NBS under controlled conditions to avoid over-bromination . Solvent selection (e.g., dichloromethane or acetonitrile) and temperature optimization (0–25°C) are key to achieving high yields (>75%) and purity.

Q. Which analytical techniques are most effective for characterizing the structural conformation of this compound?

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, including bond angles and dihedral angles between the acrylophenone backbone and substituents. For example, monoclinic crystal systems (space group P2₁/c) have been reported for structurally similar dimethoxyphenyl derivatives, with lattice parameters a = 21.977 Å, b = 12.229 Å, c = 10.221 Å .

- NMR spectroscopy : ¹H and ¹³C NMR are critical for identifying substituent patterns. The 3,4-dimethoxyphenyl group typically shows singlet peaks for methoxy protons (δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–7.1 ppm), while the bromine atom deshields adjacent protons, shifting signals downfield .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 425.15 g/mol for C₁₇H₁₅BrO₅) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR or MS data often arise from dynamic processes (e.g., keto-enol tautomerism in acrylophenones) or impurities. Strategies include:

- Variable-temperature NMR : To identify tautomeric equilibria or rotational barriers. For example, enol protons may show splitting at low temperatures due to restricted rotation .

- 2D NMR (COSY, NOESY, HSQC) : To resolve overlapping signals and assign coupling networks. NOESY correlations can confirm spatial proximity between the bromine-substituted phenyl ring and adjacent functional groups .

- Computational chemistry : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental data to validate assignments .

Q. What experimental designs are optimal for evaluating the biological activity of this compound?

- Enzyme inhibition assays : Use purified enzymes (e.g., kinases or oxidoreductases) to test inhibitory activity. For example, brominated acetophenones have shown IC₅₀ values in the micromolar range against tyrosinase, with kinetic studies (Lineweaver-Burk plots) revealing competitive/non-competitive mechanisms .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Structural analogs with dihydroxy groups exhibit enhanced activity due to chelation of metal ions in microbial enzymes .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity. Methoxy and bromine groups often enhance membrane permeability but may require derivatization (e.g., prodrug strategies) to reduce toxicity .

Q. How do steric and electronic effects of substituents influence reaction pathways in further functionalization?

- Steric effects : The 3,4-dimethoxyphenyl group creates steric hindrance, limiting nucleophilic attack at the carbonyl carbon. Bulky substituents favor alternative reaction sites, such as electrophilic aromatic substitution on the less hindered 2',4'-dihydroxy ring .

- Electronic effects : Methoxy groups are electron-donating, activating the aromatic ring for bromination or nitration. Conversely, the hydroxyl groups (2',4') can be deprotonated to form phenoxide ions, enhancing nucleophilic reactivity in alkylation or acylation reactions .

- DFT studies : HOMO-LUMO gap calculations reveal that electron-withdrawing bromine substituents lower the energy barrier for radical reactions, facilitating photochemical modifications .

Methodological Considerations

Q. What strategies mitigate side reactions during large-scale synthesis?

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing byproducts from exothermic bromination .

- Protecting groups : Temporary protection of hydroxyl groups (e.g., acetyl or TMS) prevents undesired oxidation or coupling during multi-step syntheses .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction progress and early detection of intermediates .

Q. How can computational tools predict the environmental fate or toxicity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.